molecular formula C22H28N2O4 B1210816 Isorhyncophylline

Isorhyncophylline

Cat. No. B1210816
M. Wt: 384.5 g/mol
InChI Key: DAXYUDFNWXHGBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isorhyncophylline is a natural product found in Uncaria lancifolia, Uncaria tomentosa, and other organisms with data available.

Scientific Research Applications

  • Cardiovascular and Central Nervous System Diseases : Isorhyncophylline, mainly from Uncaria species, exhibits promising antihypertensive and neuroprotective activities. It acts on cardiovascular diseases like hypertension, brachycardia, arrhythmia, and sedation, as well as central nervous system diseases including vascular dementia and amnesia. Its mechanisms involve modulation of calcium ion channels and neuroprotection against β-amyloid-induced neurotoxicity (Zhou & Zhou, 2012).

  • Neurodegenerative Diseases : Isorhyncophylline has been reported to induce autophagy in neuronal cells and promote the degradation of alpha-synuclein, a protein associated with Parkinson's disease. This suggests its potential use in treating neurodegenerative diseases (Lu et al., 2012).

  • Platelet Aggregation and Thrombosis : Isorhyncophylline significantly inhibits platelet aggregation and thrombosis. This effect is partly due to the decrease of thromboxane A2 levels, indicating its potential in treating cardiovascular diseases (Shi Jing-shan, 2007).

  • Pulmonary Fibrosis and Inflammation : It has protective effects against silicon-dioxide-induced lung injury in mice, reducing inflammatory responses and fibrosis associated with acute lung injury (Qiu et al., 2020).

  • Cardiac Arrhythmias : Isorhynchophylline exhibits preventive effects on heart arrhythmias in rats and guinea pigs, potentially through the inhibition of calcium currents in cardiomyocytes (Gan et al., 2011).

  • Neurotransmitter Modulation in Hypertension : It modulates neurotransmitter profiles in the hypothalamus, improving neurotransmitter imbalance in spontaneously hypertensive rats. This suggests its role in treating hypertension related to neurotransmitter imbalances (Li et al., 2020).

  • Stress-Induced Disorders and Cognitive Impairment : Isorhynchophylline ameliorates stress-induced emotional disorders and cognitive impairment, possibly through modulating NMDA receptors (Wang et al., 2022).

properties

IUPAC Name

methyl 2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAXYUDFNWXHGBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30871548
Record name Methyl 17-methoxy-2-oxocorynox-16-en-16-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30871548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 2-(6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl)-3-methoxyprop-2-enoate

CAS RN

76-66-4
Record name 76-66-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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